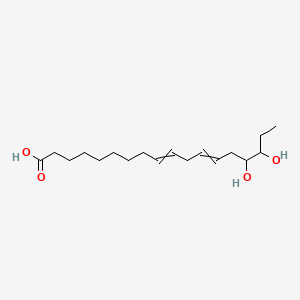
15,16-Dihydroxyoctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-Dihydroxyoctadeca-9,12-dienoic acid is a naturally occurring compound that belongs to the class of dihydroxy monocarboxylic acids. It is derived from linoleic acid and is known for its significant role in various biological processes. The compound has the molecular formula C18H32O4 and a molecular weight of 312.44 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-dihydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroxyl groups at specific positions on the fatty acid chain. The reaction conditions often include an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or fungi that possess the necessary enzymatic machinery are cultured in bioreactors, where they convert linoleic acid into the desired product. This method is advantageous due to its scalability and eco-friendliness .
Análisis De Reacciones Químicas
Types of Reactions: 15,16-Dihydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form keto derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, forming saturated derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
15,16-Dihydroxyoctadeca-9,12-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of complex molecules
Mecanismo De Acción
The mechanism of action of 15,16-dihydroxyoctadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and inflammatory responses.
Pathways: It modulates the activity of pathways such as the arachidonic acid cascade, influencing the production of eicosanoids and other signaling molecules
Comparación Con Compuestos Similares
- 9,10-Dihydroxyoctadeca-12,15-dienoic acid
- 12,13-Dihydroxyoctadeca-9,15-dienoic acid
- 13,14-Dihydroxyoctadeca-9,12-dienoic acid
Comparison: 15,16-Dihydroxyoctadeca-9,12-dienoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity in oxidation and reduction reactions and has specific biological activities that make it valuable for research and industrial applications .
Propiedades
IUPAC Name |
15,16-dihydroxyoctadeca-9,12-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLLJYJTYPVCID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
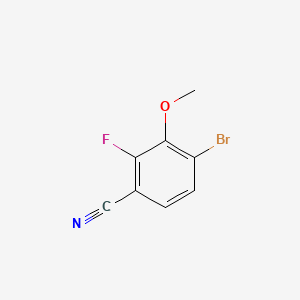
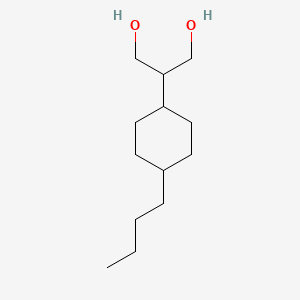

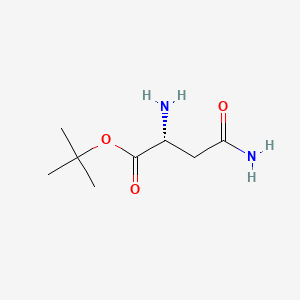
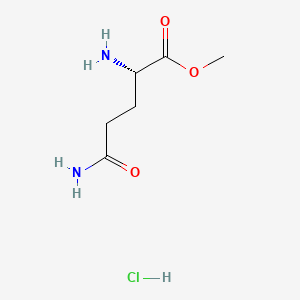
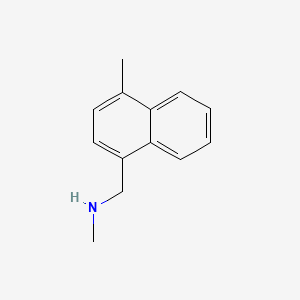
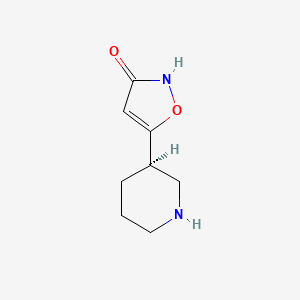

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
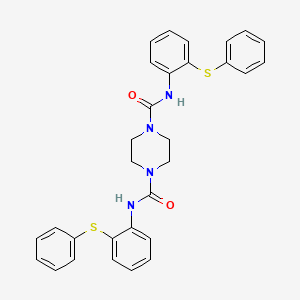
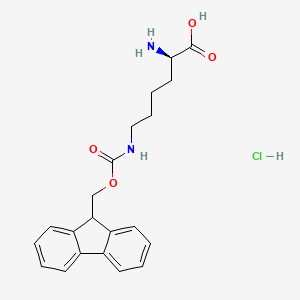
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
